2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole is a complex organic compound with the molecular formula C26H36N2. This compound is part of the benzimidazole family, which is known for its diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole typically involves the reaction of 3,5-dimethylphenylundecyl bromide with 1H-benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting proteins involved in this process, such as FtsZ . In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Undecyl-1H-imidazole
- 2-Phenylbenzimidazole
- 2-(4-Benzoylphenoxy)-1H-benzimidazole
Uniqueness
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole is unique due to its specific structural features, such as the presence of a long alkyl chain and a dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other benzimidazole derivatives .
Properties
Molecular Formula |
C26H36N2 |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H36N2/c1-21-18-22(2)20-23(19-21)14-10-8-6-4-3-5-7-9-11-17-26-27-24-15-12-13-16-25(24)28-26/h12-13,15-16,18-20H,3-11,14,17H2,1-2H3,(H,27,28) |
InChI Key |
TUUCJNYIAJQTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCCCCCCCCCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.